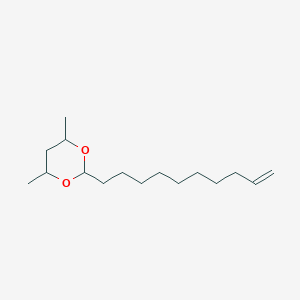
2-(Dec-9-en-1-yl)-4,6-dimethyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dec-9-en-1-yl)-4,6-dimethyl-1,3-dioxane is an organic compound that belongs to the class of dioxanes It is characterized by a dioxane ring substituted with a dec-9-en-1-yl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dec-9-en-1-yl)-4,6-dimethyl-1,3-dioxane can be achieved through several synthetic routes. One common method involves the reaction of dec-9-en-1-ol with 4,6-dimethyl-1,3-dioxane-2-one in the presence of a suitable catalyst. The reaction typically requires mild conditions, such as room temperature and atmospheric pressure, to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques, such as distillation and chromatography, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Dec-9-en-1-yl)-4,6-dimethyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into saturated analogs.
Substitution: The dioxane ring can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, and thiols can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce saturated dioxanes. Substitution reactions can lead to a variety of functionalized dioxane derivatives.
Scientific Research Applications
2-(Dec-9-en-1-yl)-4,6-dimethyl-1,3-dioxane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can serve as a probe to study biological processes involving dioxane derivatives.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Dec-9-en-1-yl)-4,6-dimethyl-1,3-dioxane exerts its effects involves interactions with specific molecular targets. The dioxane ring can interact with enzymes and receptors, modulating their activity. The dec-9-en-1-yl group may also play a role in the compound’s biological activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Dec-9-en-1-yl)-4,6-dimethyl-1,3-dioxane: shares similarities with other dioxane derivatives, such as 2-(Dec-9-en-1-yl)-1,3-dioxane and 2-(Dec-9-en-1-yl)-4,6-dimethyl-1,3-dioxolane.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions.
Properties
CAS No. |
5445-59-0 |
|---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
2-dec-9-enyl-4,6-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C16H30O2/c1-4-5-6-7-8-9-10-11-12-16-17-14(2)13-15(3)18-16/h4,14-16H,1,5-13H2,2-3H3 |
InChI Key |
GPFFLZYFWLCZCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(OC(O1)CCCCCCCCC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















